molecular formula C8H11BrClNO B13473604 2-bromo-5-methoxy-N-methylaniline hydrochloride

2-bromo-5-methoxy-N-methylaniline hydrochloride

Cat. No.: B13473604
M. Wt: 252.53 g/mol
InChI Key: ZVRQUYOQGMTJPA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a methyl group attached to the nitrogen atom of the aniline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-methylaniline hydrochloride typically involves the bromination of 5-methoxyaniline followed by methylation of the amino group. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-methylaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.

    Reduction: Formation of corresponding aniline derivatives.

Scientific Research Applications

2-Bromo-5-methoxy-N-methylaniline hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The methyl group on the nitrogen atom can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-N-methylaniline hydrochloride
  • 5-Bromo-2-methoxyaniline
  • 2-Bromo-5-methoxyaniline

Uniqueness

2-Bromo-5-methoxy-N-methylaniline hydrochloride is unique due to the specific combination of substituents on the aniline ring, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

2-bromo-5-methoxy-N-methylaniline;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-10-8-5-6(11-2)3-4-7(8)9;/h3-5,10H,1-2H3;1H

InChI Key

ZVRQUYOQGMTJPA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC)Br.Cl

Origin of Product

United States

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